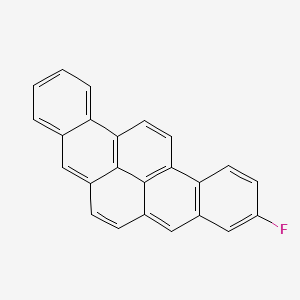
3-Fluorobenzo(a,i)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluorobenzo(a,i)pyrene, also known as this compound, is a useful research compound. Its molecular formula is C24H13F and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Mechanistic Studies in Toxicology
Cytochrome P450 Metabolism
3-Fluorobenzo(a,i)pyrene serves as a valuable probe for studying the metabolic pathways of polycyclic aromatic hydrocarbons (PAHs) via cytochrome P450 enzymes. Research indicates that the fluorinated derivatives, including this compound, facilitate the understanding of oxygen transfer mechanisms during metabolism. Specifically, studies have shown that this compound can be metabolized by rat liver microsomes, leading to the formation of hydroxylated metabolites, which are crucial for assessing the compound's toxicity and carcinogenic potential .
Induction of Cytochrome Enzymes
The compound has been implicated in inducing cytochrome enzymes such as CYP1A1 and CYP1B1. These enzymes are essential for the bioactivation of various carcinogens, including benzo(a)pyrene. The induction effects of this compound highlight its relevance in cancer research, particularly in understanding how PAHs contribute to tumorigenesis through metabolic activation .
Environmental Monitoring
Pollution Indicators
Due to its persistence and toxicity, this compound is used as an indicator for environmental pollution studies. Its detection in soil and water samples helps assess the extent of PAH contamination, which is critical for evaluating ecological risks and formulating remediation strategies. The presence of such compounds in environmental matrices often correlates with industrial activities and urban runoff .
Medicinal Chemistry
Potential Anticancer Agents
Research into the biological activity of this compound has revealed its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cell lines suggests that it may serve as a lead compound for developing new therapeutic agents targeting cancer . Studies have demonstrated that fluorinated PAHs can exhibit altered biological activities compared to their non-fluorinated counterparts, making them interesting candidates for drug development.
Structure-Activity Relationship Studies
Modifications and Biological Activity
The structure-activity relationship (SAR) studies involving this compound have provided insights into how modifications to the compound influence its biological properties. For instance, variations in the fluorine substitution pattern can significantly affect the compound's reactivity and interaction with biological targets. This knowledge is crucial for designing more effective derivatives with enhanced therapeutic profiles .
Case Studies
Análisis De Reacciones Químicas
Cytochrome P450 Metabolism
The metabolism of 3-fluorobenzo(a,i)pyrene by cytochrome P450 enzymes is a key area of study. The introduction of the fluorine atom affects the substrate's reactivity, particularly in the formation of metabolites such as hydroxy derivatives and quinones.
-
Mechanism : The initial step involves one-electron oxidation, leading to the formation of a radical cation. This radical cation can then undergo further reactions, including nucleophilic attacks by water or other nucleophiles, resulting in various products like phenols or diones .
Table 2: Metabolic Products from Cytochrome P450 Interaction
| Product Type | Example | Formation Mechanism |
|---|---|---|
| Hydroxy Derivatives | 6-Hydroxy-3-fluorobenzo(a,i)pyrene | One-electron oxidation followed by hydroxylation. |
| Diones | 3,6-Dione | Formation via loss of fluorine from the radical cation. |
| Quinones | Benzoquinone | Resulting from oxidative transformation processes. |
Electrochemical Reactions
Electrochemical studies have shown that the radical cation derived from this compound can react with deoxyribonucleosides, forming DNA adducts that are crucial for understanding its potential mutagenic properties.
-
Adduct Formation : The reaction with deoxyguanosine (dG) results in adducts at C-1 or C-3 positions, highlighting the electrophilic nature of the radical cations formed during oxidation .
Table 3: Adduct Formation with Deoxyribonucleosides
| Nucleoside | Adduct Type | Yield (%) |
|---|---|---|
| Deoxyguanosine (dG) | C-1 and C-3 Adducts | ~10 |
| Deoxycytidine (dC) | C-3 Adducts | ~15 |
Propiedades
Número CAS |
61735-77-1 |
|---|---|
Fórmula molecular |
C24H13F |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
5-fluorohexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2(7),3,5,8,10,12,14,16,18,20(24),21-dodecaene |
InChI |
InChI=1S/C24H13F/c25-18-7-8-20-17(13-18)12-16-6-5-15-11-14-3-1-2-4-19(14)21-9-10-22(20)24(16)23(15)21/h1-13H |
Clave InChI |
RFZRVBKLYCYBKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC6=C(C=CC(=C6)F)C(=C54)C=C3 |
SMILES canónico |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC6=C(C=CC(=C6)F)C(=C54)C=C3 |
Key on ui other cas no. |
61735-77-1 |
Sinónimos |
3-fluorobenzo(a,i)pyrene 3-fluorobenzo(rst)pentaphene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















